molecular formula C9H10BrNO2S B1278157 1-((4-Bromophenyl)sulfonyl)azetidine CAS No. 530081-57-3

1-((4-Bromophenyl)sulfonyl)azetidine

Cat. No. B1278157
CAS RN: 530081-57-3
M. Wt: 276.15 g/mol
InChI Key: MDIDQNAFUFFXTB-UHFFFAOYSA-N
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Description

1-((4-Bromophenyl)sulfonyl)azetidine, also known as 4-ASPBA, is an organoboron compound that has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, including pharmaceuticals. The compound has a molecular formula of C9H10BrNO2S and a molecular weight of 276.15 g/mol .


Molecular Structure Analysis

The molecular structure of 1-((4-Bromophenyl)sulfonyl)azetidine consists of a four-membered azetidine ring attached to a sulfonyl group, which is further connected to a bromophenyl group . The compound has a density of 1.7±0.1 g/cm³ .


Physical And Chemical Properties Analysis

1-((4-Bromophenyl)sulfonyl)azetidine has a boiling point of 369.6±44.0 °C at 760 mmHg and a vapor pressure of 0.0±0.8 mmHg at 25°C . The compound has an enthalpy of vaporization of 61.6±3.0 kJ/mol and a flash point of 177.3±28.4 °C . The index of refraction is 1.632 . The compound has a molar refractivity of 59.0±0.4 cm³ and a polar surface area of 46 Ų .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, “1-((4-Bromophenyl)sulfonyl)azetidine” is utilized as a building block for the synthesis of more complex molecules. Its sulfonyl and azetidine groups are reactive sites that can be further modified to create new compounds with potential biological activity. This compound could serve as a precursor in the development of new therapeutic agents, particularly in the design of sulfonyl-containing drugs which are prevalent in treatments for conditions like hypertension and some types of cancer .

Agriculture

In the agricultural sector, this compound’s derivatives could be explored for their potential as pesticides or herbicides. The bromophenyl group, in particular, is a common moiety in many agrochemicals due to its ability to disrupt biological systems in pests. Research could be directed towards synthesizing new compounds from “1-((4-Bromophenyl)sulfonyl)azetidine” that are safe, effective, and environmentally friendly for crop protection .

Material Science

“1-((4-Bromophenyl)sulfonyl)azetidine” may find applications in material science as a chemical intermediate in the synthesis of polymers or coatings with unique properties. Its structural rigidity and the presence of functional groups make it a candidate for creating novel materials with specific mechanical or chemical resistance characteristics .

Environmental Science

Environmental science can benefit from the application of this compound in the synthesis of chemicals that help in pollution control. For instance, derivatives of “1-((4-Bromophenyl)sulfonyl)azetidine” could be used in the creation of advanced filtration materials or sensors for detecting environmental toxins .

Biochemistry

In biochemistry, the compound can be used to study enzyme-substrate interactions, especially those involving sulfonamides. It can act as an analog to biologically active molecules, helping to elucidate the mechanisms of action of enzymes or other proteins within the cell .

Pharmacology

Pharmacologically, “1-((4-Bromophenyl)sulfonyl)azetidine” could be investigated for its drug-like properties. Its core structure might interact with various biological targets, and modifications to this scaffold could lead to the discovery of new pharmacologically active compounds .

Chemical Engineering

In chemical engineering, this compound can be used in process optimization studies. Its reactivity and stability under different conditions make it suitable for developing new synthetic routes or improving existing manufacturing processes for pharmaceuticals and agrochemicals .

Analytical Chemistry

Lastly, in analytical chemistry, “1-((4-Bromophenyl)sulfonyl)azetidine” can be used as a standard or reference compound in chromatography and mass spectrometry. It helps in the calibration of instruments and the development of analytical methods for detecting similar structures in complex mixtures .

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

Azetidines, like 1-((4-Bromophenyl)sulfonyl)azetidine, can be used as building blocks for polyamines by anionic polymerization . This provides different routes to produce polyamines with various structures (i.e., branched vs. linear) and degrees of control .

properties

IUPAC Name

1-(4-bromophenyl)sulfonylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2S/c10-8-2-4-9(5-3-8)14(12,13)11-6-1-7-11/h2-5H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIDQNAFUFFXTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)S(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428429
Record name 1-(4-Bromobenzene-1-sulfonyl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-Bromophenyl)sulfonyl)azetidine

CAS RN

530081-57-3
Record name 1-(4-Bromobenzene-1-sulfonyl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4.09 g of azetidine are dissolved in a two-phase solvent system of 200 ml of dichloromethane and 130 ml of an aqueous potassium carbonate solution (strength 4.0 M). Subsequently, a solution of 15.25 g of commercially available 4-bromo-benzenesulfonyl chloride in 70 ml of dichloromethane is slowly added to the reaction mixture. Thereafter, the mixture is vigorously stirred for 17 hours at room temperature. For extraction, 200 ml of dichloromethane and 100 ml of water are added. The organic layer is dried using Na2SO4, filtered with suction, and concentrated in vacuo to yield 15.22 g of the title compound as a colorless, amorphous solid of m.p. 145° C. ESI-MS: 276.1/278.0 (MH+, 100%:95%). TLC: Rf=0.59 (dichloromethane/ethanol 10:1 parts by volume).
Quantity
4.09 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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